N-(4-tert-butylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-[(4-tert-Butylphenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-Butylphenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group is attached through a Friedel-Crafts alkylation reaction, using tert-butylbenzene and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-Butylphenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-[(4-tert-Butylphenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-tert-Butylphenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-Substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Similar in structure but with a pyrazole ring instead of a pyridine ring.
N-(4-fluorophenylethyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Contains a fluorophenylethyl group instead of a tert-butylphenyl group.
Uniqueness
N-[(4-tert-Butylphenyl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a pyridine ring, and a tert-butylphenyl group.
Properties
Molecular Formula |
C21H22N2OS |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H22N2OS/c1-21(2,3)17-11-9-16(10-12-17)15-23(19-8-4-5-13-22-19)20(24)18-7-6-14-25-18/h4-14H,15H2,1-3H3 |
InChI Key |
NMCIWNQBHUDWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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